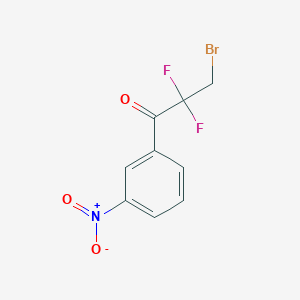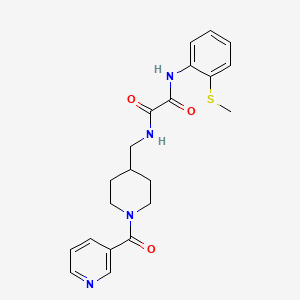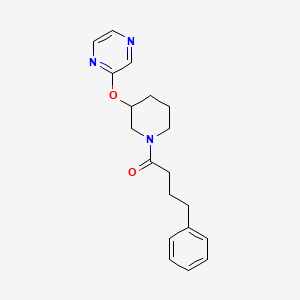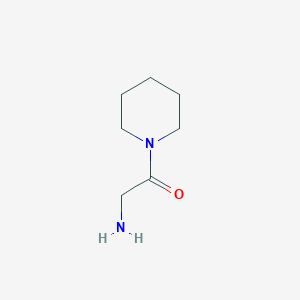![molecular formula C21H21FN2O2S B2997247 2-ethoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 946374-80-7](/img/structure/B2997247.png)
2-ethoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of an organic compound like this would typically include its molecular formula, molecular weight, and structural formula. The structure would show the arrangement of atoms and the bonds between them .
Synthesis Analysis
The synthesis of organic compounds often involves various chemical reactions, including condensation reactions, functional group transformations, and others . The exact methods would depend on the structure of the specific compound.Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray diffraction (XRD) and spectroscopic methods . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The types of reactions that a compound can undergo often depend on its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .Aplicaciones Científicas De Investigación
Fluorescent Dye Synthesis
Research has explored the use of N-ethoxycarbonylpyrene- and perylene thioamides as building blocks in synthesizing a variety of fluorescent dyes. These compounds, which include structural elements similar to the chemical , display fluorescence across a wide spectrum (412–672 nm) and exhibit high quantum yields (0.1–0.88). Particularly, the study highlighted the synthesis of fluorophores that emit white light due to dual fluorescence, suggesting potential applications in advanced optical materials and sensors (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Anticancer Activity
A series of substituted benzamides were designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. These compounds showed moderate to excellent efficacy, indicating the potential of structurally related benzamides for developing new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Neuroimaging
Fluorine-18-labeled derivatives of a similar compound structure have been synthesized and evaluated for neuroimaging applications. These studies particularly focus on the development of PET imaging agents for mapping serotonin receptors in the brain, offering insights into their potential use in diagnosing and understanding psychiatric and neurological disorders (Lang et al., 1999).
Antimicrobial Activities
Compounds with thiazole moieties, similar to the structure of interest, have been investigated for their antimicrobial properties. New synthetic pathways have enabled the creation of thiazoles and their derivatives, showing promise against various bacterial and fungal pathogens. This suggests a potential avenue for developing new antimicrobial agents from benzamide-based compounds (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Polymer Solar Cells
Research into the structure tuning of conjugated polymers for use as electron transport layers in bulk-heterojunction polymer solar cells highlights the versatility of related compounds in energy applications. These studies indicate that the manipulation of molecular structures can significantly impact the efficiency of solar cells, pointing to the broader applicability of such compounds in renewable energy technologies (Li et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethoxy-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c1-3-26-18-10-5-4-9-17(18)20(25)23-12-11-19-14(2)24-21(27-19)15-7-6-8-16(22)13-15/h4-10,13H,3,11-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHDVOIVRWMVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2997167.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2997168.png)

![1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B2997170.png)


![N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2997174.png)
![2-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997177.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2997179.png)
![2-(2,5-dimethylphenoxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2997182.png)
